2-(2-chlorophenoxy)-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide
Description
This compound features a central acetamide scaffold with a 2-chlorophenoxy substituent and an (E)-configured imine group derived from 4-phenylmethoxybenzaldehyde. Its structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor or ion channel modulator .
Properties
CAS No. |
409349-75-3 |
|---|---|
Molecular Formula |
C22H19ClN2O3 |
Molecular Weight |
394.8 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H19ClN2O3/c23-20-8-4-5-9-21(20)28-16-22(26)25-24-14-17-10-12-19(13-11-17)27-15-18-6-2-1-3-7-18/h1-14H,15-16H2,(H,25,26)/b24-14+ |
InChI Key |
CJGZRUICKQQZDJ-ZVHZXABRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=CC=C3Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide typically involves the reaction of 2-chlorophenoxyacetic acid with 4-phenylmethoxybenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the imine linkage between the acetamide and the aldehyde groups. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of a dehydrating agent to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-(2-chlorophenoxy)-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Pharmacological Activities
Anti-Cancer Activity
- ZINC1162830 (2-(2-chlorophenoxy)-N-[3-(1,3-dioxo-2-phenylisoindol-5-yl)oxyphenyl]acetamide): Shares the 2-chlorophenoxy group but replaces the imine with a phenylisoindolyloxy substituent. Exhibits VEGFR-2 inhibitory activity (Shape Tanimoto = 0.736 vs. tivozanib) but differs in H-bonding (5 acceptors vs. tivozanib’s 7) and rotatable bonds (7 vs. 6), impacting flexibility and binding kinetics . Key Insight: The phenylisoindolyl group enhances π-π stacking but reduces polar interactions compared to the target compound’s imine.
Ion Channel Modulation
- Ani9 (2-(4-chloro-2-methylphenoxy)-N-[(2-methoxyphenyl)methylideneamino]acetamide): A TMEM16A-specific inhibitor (IC₅₀ = 77 nM) with structural similarity but a 4-chloro-2-methylphenoxy group and 2-methoxyphenyl imine. Demonstrates selectivity over CFTR and VRAC channels, highlighting the importance of chloro/methyl positioning for target specificity .
Antimicrobial Activity
- Compound 3a-e (2-(4-chloro-3-methylphenoxy)-N-(4-oxo-2-arylthiazolidin-3-yl)acetamide): Replaces the imine with thiazolidinone rings. Shows broad-spectrum antifungal activity, attributed to the thiazolidinone’s electrophilic sulfur and hydrogen-bonding capacity .
Structural and Physicochemical Properties
Table 1: Key Physicochemical Parameters
*Predicted using Lipinski’s rules.
Key Observations :
- Chlorophenoxy analogs universally exhibit higher lipophilicity (LogP >3), favoring membrane penetration but risking solubility issues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
